molecular formula C11H21NO3S B7985929 (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7985929
M. Wt: 247.36 g/mol
InChI Key: VGGJFNNNWMSUNG-SECBINFHSA-N
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Description

®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a hydroxyethylsulfanyl group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with hydroxyethylsulfanyl compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction where the pyrrolidine derivative is reacted with 2-hydroxyethylthiol in the presence of a suitable base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. The resulting product is then esterified using tert-butyl chloroformate to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
  • ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester
  • ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid isopropyl ester

Uniqueness

Compared to its analogs, ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group. This group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. Additionally, the tert-butyl ester group can enhance the compound’s stability and solubility in organic solvents, making it more suitable for certain applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGJFNNNWMSUNG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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